

An In-depth Technical Guide to NSC 698600: A Potent PCAF Inhibitor

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Compound of Interest

Compound Name: NSC 698600

Cat. No.: B12398867

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **NSC 698600**, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase. The information presented herein is intended to support further research and drug development efforts targeting epigenetic pathways in cancer and other diseases.

Chemical Structure and Properties

NSC 698600 is a novel pyridoisothiazolone derivative identified as a potent inhibitor of the histone acetyltransferase PCAF. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-(4-methoxyphenyl)-5-methyl-1,2-dihydro-3H-isothiazolo[4,3-b]pyridin-3-one
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂ S
Molecular Weight	272.32 g/mol
CAS Number	908069-17-0
SMILES	<chem>O=C1C2=CC(C)=CN=C2SN1C3=CC=C(C=C3)OC</chem>
Appearance	Solid
Solubility	Soluble in DMSO

Biological Activity and Data

NSC 698600 has been demonstrated to be a potent inhibitor of PCAF and exhibits anti-proliferative activity in cancer cell lines.

In Vitro PCAF Inhibition

NSC 698600 was identified as an inhibitor of human PCAF through in vitro screening assays.

Parameter	Value
Target	PCAF (p300/CBP-associated factor)
IC ₅₀	6.51 μM

Anti-proliferative Activity

The compound has shown inhibitory effects on the growth of human cancer cell lines.

Cell Line	Cancer Type	Concentration	Incubation Time	Result
SK-N-SH	Neuroblastoma	25 μ M	72 h	GI ₅₀ of 12.2 μ M
HCT116	Colon Carcinoma	25 μ M	72 h	40% growth inhibition

Mechanism of Action and Signaling Pathways

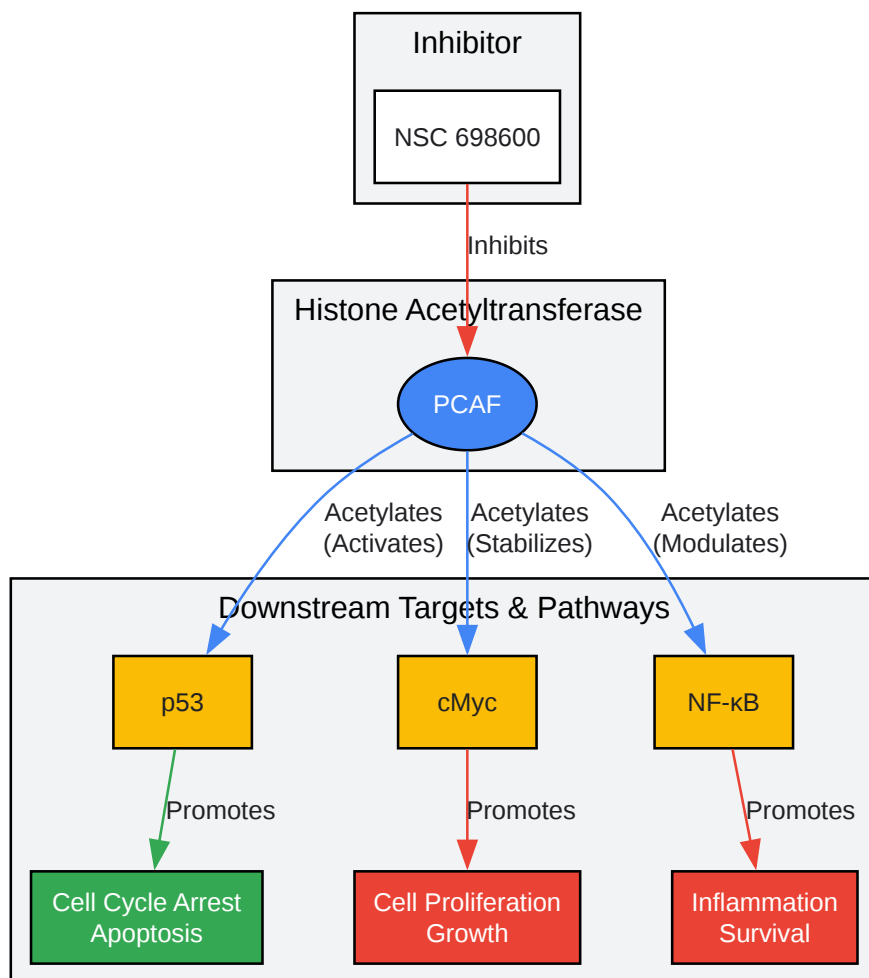
NSC 698600 exerts its biological effects through the inhibition of PCAF, a key histone acetyltransferase involved in the regulation of gene transcription and cellular processes. PCAF acetylates both histone and non-histone proteins, thereby influencing chromatin structure and the function of various transcription factors and signaling molecules.

The inhibition of PCAF by **NSC 698600** is expected to impact multiple downstream signaling pathways that are critical in cancer development and progression. Key substrates of PCAF include p53, c-Myc, and components of the NF- κ B signaling pathway.

- **p53 Regulation:** PCAF-mediated acetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of genes involved in cell cycle arrest and apoptosis.[1][2][3] Inhibition of PCAF may therefore abrogate these tumor-suppressive functions.
- **c-Myc Activation:** PCAF acetylates the oncoprotein c-Myc, which can increase its stability and transcriptional activity.[4][5] By inhibiting PCAF, **NSC 698600** may lead to decreased c-Myc activity and a reduction in the expression of genes that promote cell proliferation and growth.
- **NF- κ B Signaling:** The NF- κ B pathway, a critical regulator of inflammation and cell survival, is also modulated by PCAF.[6][7] Inhibition of PCAF can attenuate NF- κ B-mediated inflammatory responses and cell proliferation.[6]

The following diagram illustrates the central role of PCAF in these key signaling pathways and the potential impact of its inhibition by **NSC 698600**.

Potential Impact of NSC 698600 on PCAF-Mediated Signaling Pathways



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NSC 698600 inhibits PCAF, affecting downstream signaling pathways.

Experimental Protocols

The following are the methodologies cited for the key experiments involving **NSC 698600**.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This assay was used to determine the inhibitory activity of **NSC 698600** against recombinant human PCAF.

- Enzyme: Recombinant human PCAF catalytic domain.
- Substrates:
 - Histone H3 peptide (amino acids 1-21)
 - [³H]-Acetyl-Coenzyme A
- Procedure:
 - The reaction was carried out in a 96-well filter plate.
 - The reaction mixture contained PCAF enzyme, histone H3 peptide, and [³H]-Acetyl-CoA in a reaction buffer.
 - **NSC 698600** was added at various concentrations.
 - The reaction was incubated at 30°C for 30 minutes.
 - The reaction was stopped by the addition of acetic acid.
 - The plate was washed, and the incorporated radioactivity was measured using a liquid scintillation counter.
 - IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

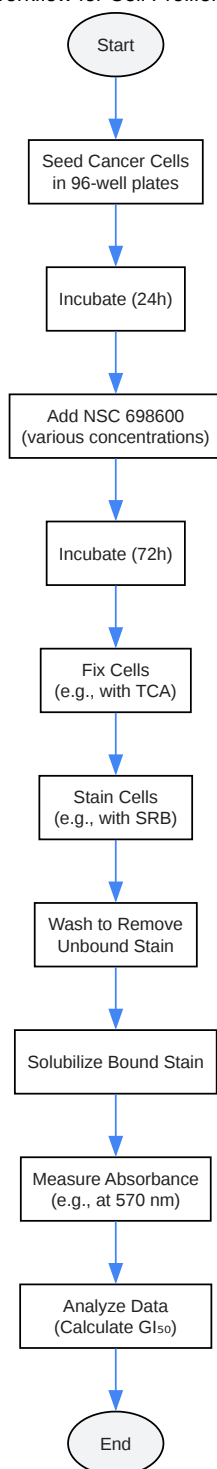
This assay was used to evaluate the anti-proliferative effects of **NSC 698600** on cancer cell lines.

- Cell Lines: SK-N-SH (human neuroblastoma) and HCT116 (human colon carcinoma).
- Procedure:
 - Cells were seeded in 96-well plates and allowed to attach overnight.

- **NSC 698600** was added at various concentrations, and the plates were incubated for 72 hours.
- Cells were fixed with trichloroacetic acid.
- The fixed cells were stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
- Unbound dye was removed by washing with 1% acetic acid.
- Bound dye was solubilized with 10 mM Tris base solution.
- The absorbance was measured at 570 nm using a microplate reader.
- The percentage of growth inhibition was calculated relative to untreated control cells.

The following diagram outlines the general workflow for evaluating a compound's anti-proliferative activity.

General Workflow for Cell Proliferation Assay



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Workflow for assessing the anti-proliferative effects of **NSC 698600**.

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